molecular formula C24H24N2O5 B11158649 8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11158649
M. Wt: 420.5 g/mol
InChI Key: ZPRJAQRYFSCXQQ-UHFFFAOYSA-N
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Description

8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazoline ring fused with a chromenone moiety, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H24N2O5/c1-12-9-20-22(14-5-4-6-15(14)24(28)31-20)23(27)21(12)18-11-17(25-26-18)16-8-7-13(29-2)10-19(16)30-3/h7-10,17,25,27H,4-6,11H2,1-3H3

InChI Key

ZPRJAQRYFSCXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=C(C=C(C=C5)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoline ring and the subsequent fusion with the chromenone moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with similar biological activities.

    2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-8-methoxy-4-oxo-4H-chromen-3-yl (2Z)-2-methyl-2-butenoate: A compound with a similar chromenone moiety.

Uniqueness

What sets 8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its unique combination of a pyrazoline ring and a chromenone moiety, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a novel pyrazole derivative with potential therapeutic applications. Its structural complexity allows for diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}N2_2O5_5
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 1010906-07-6

Biological Activity Overview

Pyrazole derivatives are recognized for their wide-ranging biological activities. The specific compound under review has been associated with several pharmacological effects:

  • Anticancer Activity : Pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds often exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
  • Antioxidant Properties : Pyrazole derivatives can act as free radical scavengers, contributing to cellular protection against oxidative stress.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : It may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.
  • Receptor Binding : The compound could bind to estrogen receptors, influencing pathways related to hormone-dependent cancers.

Anticancer Studies

A study published in ResearchGate evaluated the anticancer activity of various pyrazole derivatives, including those structurally related to our compound. The findings indicated significant cytotoxic effects against breast and lung cancer cell lines, suggesting that the pyrazole moiety contributes to its efficacy .

Anti-inflammatory Activity

Research highlighted in MDPI reported that substituted pyrazoles demonstrate potent anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines . This suggests that our compound may similarly reduce inflammation through similar pathways.

Antioxidant Activity

Another study emphasized the antioxidant potential of pyrazole derivatives, showing that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro . This property is crucial for protecting cells from damage associated with various diseases.

Case Studies

StudyFindings
ResearchGate (2021)Demonstrated cytotoxicity against cancer cell lines; effective in inducing apoptosis.
MDPI (2022)Showed significant anti-inflammatory effects; reduced levels of TNF-alpha and IL-6 in treated cells.
PMC (2021)Identified antioxidant properties; reduced oxidative stress markers significantly in treated models.

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